4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one
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Overview
Description
4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one is a complex organic compound that features a chromen-2-one core structure with a piperazine moiety substituted with a 3-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one typically involves a multi-step process:
Formation of the Piperazine Derivative: The initial step involves the preparation of the piperazine derivative by reacting 3-chlorophenylamine with piperazine under controlled conditions.
Mannich Reaction: The piperazine derivative is then subjected to a Mannich reaction with formaldehyde and a suitable secondary amine to introduce the methyl group.
Coumarin Synthesis: The final step involves the synthesis of the chromen-2-one core through a Pechmann condensation reaction, where phenol is reacted with a β-keto ester in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antitumor, and antimicrobial agent.
Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.
Biological Studies: It is used in studies related to its effects on cellular pathways and mechanisms of action.
Industrial Applications: The compound is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets such as receptors and enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, while the chromen-2-one core can modulate enzyme activity. These interactions lead to various biological effects, including anti-inflammatory and antitumor activities.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(4-bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound shares the piperazine moiety and exhibits similar biological activities.
3-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-1H-pyrrolo[2,3-b]pyridine: Another compound with a piperazine moiety, known for its high affinity for dopamine receptors.
Uniqueness
4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one is unique due to its combination of a chromen-2-one core and a piperazine moiety, which imparts distinct pharmacological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound for drug development.
Properties
Molecular Formula |
C23H25ClN2O2 |
---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-6-propan-2-ylchromen-2-one |
InChI |
InChI=1S/C23H25ClN2O2/c1-16(2)17-6-7-22-21(12-17)18(13-23(27)28-22)15-25-8-10-26(11-9-25)20-5-3-4-19(24)14-20/h3-7,12-14,16H,8-11,15H2,1-2H3 |
InChI Key |
RBMDMUOFGINFAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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